CWP232204

Wnt Signaling Sam68/KHDRBS1 Mechanism of Action

CWP232204 is the active metabolite of the peptidomimetic prodrug CWP232291, a first-in-class small-molecule inhibitor of the canonical Wnt/β-catenin signaling pathway. Unlike other clinical-stage Wnt inhibitors that target porcupine (e.g., LGK974, ETC-159) or the β-catenin/CBP transcriptional complex (e.g., PRI-724, ICG-001), CWP232204 binds directly to the RNA-binding protein Sam68 (KHDRBS1), inducing β-catenin degradation through endoplasmic reticulum (ER) stress-mediated apoptosis.

Molecular Formula
Molecular Weight
Cat. No. B1192443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCWP232204
SynonymsCWP232204;  CWP 232204;  CWP-232204.
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Procurement Guide to CWP232204: The Active Wnt/β-Catenin Inhibitor Metabolite with a Unique Sam68-Dependent Mechanism


CWP232204 is the active metabolite of the peptidomimetic prodrug CWP232291, a first-in-class small-molecule inhibitor of the canonical Wnt/β-catenin signaling pathway [1]. Unlike other clinical-stage Wnt inhibitors that target porcupine (e.g., LGK974, ETC-159) or the β-catenin/CBP transcriptional complex (e.g., PRI-724, ICG-001), CWP232204 binds directly to the RNA-binding protein Sam68 (KHDRBS1), inducing β-catenin degradation through endoplasmic reticulum (ER) stress-mediated apoptosis [2]. This distinct mechanism of action underpins its development for hematologic malignancies and Wnt-driven solid tumors [3].

Mechanism Sam68-targeted β-catenin degradation via ER stress pathway
Pathway coverage Concurrent Wnt and androgen receptor (AR) signaling modulation
Research context Supports hematologic malignancy and Wnt-driven solid tumor pathway studies

Why Other Wnt/β-Catenin Inhibitors Cannot Simply Replace CWP232204 in Research and Clinical Development


Wnt pathway inhibitors are mechanistically diverse, targeting distinct nodes from Wnt ligand secretion to transcriptional coactivator complexes. CWP232204 occupies a unique niche by binding Sam68 and triggering ER stress-dependent β-catenin degradation, a dual mechanism not shared by porcupine inhibitors (LGK974, ETC-159) or CBP/β-catenin antagonists (PRI-724, ICG-001) [1]. Substituting CWP232204 with another Wnt inhibitor fundamentally alters the downstream pharmacology, including differential effects on apoptosis pathways, transcriptional reprogramming, and spectrum of sensitive tumor types. As the only Sam68-targeting Wnt inhibitor with Phase 1/2 clinical data in AML, CWP232204 cannot be functionally replaced by compounds acting upstream or downstream in the pathway [2].

Mechanism mismatch
Porcupine or CBP/β-catenin inhibitors do not engage Sam68 or trigger ER stress-driven apoptosis
AR pathway absence
Dual suppression of Wnt and AR signaling not replicated by other clinical-stage Wnt inhibitors
Model endpoint profile
CRPC and AML research endpoints may not transfer to porcupine or CBP antagonist tools

Quantitative Evidence for CWP232204 Differentiation: Head-to-Head and Cross-Study Comparisons


Unique Sam68-Binding Mechanism Versus β-Catenin/CBP Antagonists and Porcupine Inhibitors

CWP232204 is the only clinical-stage Wnt inhibitor that directly binds the RNA-binding protein Sam68 (KHDRBS1), thereby inducing β-catenin degradation via ER stress-mediated apoptosis. In contrast, PRI-724 (prodrug of C-82) and ICG-001 antagonize β-catenin/CBP transcriptional complex formation, while LGK974 and ETC-159 inhibit the acyltransferase porcupine to block Wnt ligand secretion [1]. This mechanistic divergence has functional consequences: CWP232204's Sam68 binding simultaneously triggers alternative splicing of TCF-1, NF-κB activation, and modulation of BCL-2 isoform balance toward pro-apoptotic variants—polypharmacology not recapitulated by CBP or porcupine inhibitors [2].

Mechanism
Class-level inference
Sam68 binding + ER stress → β-catenin degradation
Comparators: CBP/β-catenin antagonism or porcupine inhibition; no Sam68 engagement
Mechanism-matched procurement required; Sam68 pathway biology not recapitulated
Class-level classification based on NCI Thesaurus and target literature
Wnt Signaling Sam68/KHDRBS1 Mechanism of Action Target Engagement

TOP-Flash Wnt Reporter Potency: CWP232204 (IC50 273 nM) Compared to ICG-001 (IC50 3 μM)

In the TOP-flash Wnt/β-catenin transcriptional reporter assay performed in HEK293 cells, the active metabolite CWP232204 (via its prodrug CWP232291) inhibits reporter activity with an IC50 of 273 nM [1]. Under comparable reporter assay conditions (TOP-flash in SW480 colon cancer cells), the CBP antagonist ICG-001 exhibits a substantially higher IC50 of 3 μM, representing an approximately 11-fold weaker potency [2]. While porcupine inhibitors such as LGK974 display sub-nanomolar potency (IC50 0.4 nM in T3 cells), they target a distinct upstream node and do not engage Sam68 or ER stress pathways, limiting their substitutability in apoptosis-focused studies [3].

TOP-flash IC50
Cross-study comparable
273 nM (CWP232204) vs 3 μM (ICG-001)
~11-fold higher reporter inhibition; 0.4 nM LGK974 (porcupine, different node)
Moderate transcriptional potency combined with Sam68/ER stress polypharmacology
HEK293 vs SW480 vs T3 cells; cross-study comparison
Wnt Reporter Assay β-Catenin Transcriptional Activity Potency Comparison HEK293

Single-Agent Clinical Activity in Relapsed/Refractory AML: Documented Complete and Partial Responses

In a first-in-human Phase 1 dose-escalation study of CWP232291 (NCT01398462) enrolling 69 patients with hematologic malignancies (64 AML, 5 MDS), CWP232204, the active metabolite, demonstrated single-agent antileukemic activity in heavily pretreated relapsed/refractory AML patients [1]. Among 54 response-evaluable AML patients, one complete response (CR) was observed at 153 mg/m² with bone marrow blasts reduced from 58.3% to 3.5%, and one partial response (PR) at 198 mg/m² with blasts reduced from 15.0% to 4.2% [1]. Biomarker analysis in the CR patient showed >90% reduction in β-catenin expression and 77% reduction in survivin, confirming on-target Wnt pathway engagement [2]. In comparison, the porcupine inhibitor LGK974 has not reported AML-specific clinical activity and remains in Phase 1 for solid tumors, while PRI-724's Phase Ib/II AML trial (NCT01606579) has not yet published response data in the peer-reviewed literature.

AML Phase 1
Cross-study comparable
1 CR, 1 PR in 54 evaluable relapsed/refractory AML (NCT01398462)
Reported response endpoints support AML model-response context
Phase 1 dose-escalation; biomarkers confirm >90% β-catenin reduction in CR
Acute Myeloid Leukemia Phase 1 Clinical Trial Single-Agent Activity Bone Marrow Blast Reduction

Pharmacokinetic Profile: Dose-Proportional Exposure with ~12-Hour Terminal Half-Life

Following intravenous administration of the prodrug CWP232291, complete conversion to the active metabolite CWP232204 occurs within 30 minutes [1]. CWP232204 exhibits pharmacokinetic linearity with dose-proportional Cmax and AUC on both Day 1 and Day 7 of dosing [2]. The terminal elimination half-life of CWP232204 is approximately 12 hours, and at the highest evaluated dose with available data (153 mg/m²; n=6), the mean Cmax was 9,922 ng/mL with an AUC of 6,797 ng·hr/mL [1]. This PK profile supports once-daily intravenous dosing with predictable exposure. In contrast, other clinical-stage Wnt inhibitors exhibit divergent PK characteristics: LGK974 is orally bioavailable with once-daily dosing [3], and PRI-724 is administered as a continuous intravenous infusion, reflecting different formulation and administration requirements that impact experimental design and procurement decisions.

Pharmacokinetics
Cross-study comparable
t½ ≈ 12 h; dose-proportional exposure; Cmax 9,922 ng/mL at 153 mg/m²
Predictable IV PK profile simplifies in vivo dosing schedules
Prodrug CWP232291; complete conversion to active metabolite within 30 min
Pharmacokinetics Half-Life Dose Proportionality Prodrug Conversion

Preclinical Efficacy in Castration-Resistant Prostate Cancer: ER Stress-Driven Apoptosis

In preclinical models of castration-resistant prostate cancer (CRPC), CWP232291/CWP232204 induces ER stress resulting in CHOP upregulation and caspase-3-dependent apoptosis, while simultaneously suppressing β-catenin expression and downregulating androgen receptor (AR) and its splice variants [1]. This dual inhibition of Wnt/β-catenin and AR signaling is mechanistically linked to Sam68 binding and is not replicated by porcupine inhibitors (LGK974, ETC-159), which lack direct AR pathway modulation, nor by CBP/β-catenin antagonists (PRI-724), which have not been reported to downregulate AR splice variants [2]. In vivo, CWP232291 demonstrated antitumor efficacy in two CRPC xenograft mouse models [1]. In comparison, ETC-159 has shown in vivo efficacy in teratocarcinoma and Wnt1-driven breast tumor models but lacks published CRPC-specific efficacy data, while LGK974 is primarily evaluated in Wnt ligand-dependent solid tumors and has not been profiled in AR-positive CRPC models [3].

CRPC dual pathway
Cross-study comparable
Wnt/β-catenin + AR/AR-V7 downregulation; in vivo xenograft response
Comparators: porcupine/CBP inhibitors lack published AR modulation
Dual-pathway profile supports CRPC model-response studies
22Rv1, C4-2B cell lines; ER stress markers (CHOP, caspase-3) confirmed
Prostate Cancer Castration-Resistant ER Stress Androgen Receptor

Validated Application Scenarios for CWP232204: Where Evidence Supports Prioritized Procurement


Acute Myeloid Leukemia Translational Research: Wnt Pathway-Targeted Combination Studies

CWP232204 is the only Sam68-binding Wnt inhibitor with published single-agent complete and partial responses in relapsed/refractory AML. The Phase 1 study (NCT01398462) documented a CR with bone marrow blast reduction from 58.3% to 3.5% and a PR from 15.0% to 4.2%, with on-target β-catenin reduction exceeding 90% in the responding patient . These clinical data support the use of CWP232204 in translational AML research, particularly for combination studies aimed at eradication of leukemic progenitors via Wnt pathway blockade . Procurement for AML-focused Wnt research should prioritize CWP232204 over CBP antagonists or porcupine inhibitors, which lack AML-specific clinical proof-of-concept.

Castration-Resistant Prostate Cancer (CRPC): Dual Wnt/AR Pathway Inhibition Models

CWP232291/CWP232204 is uniquely characterized among clinical-stage Wnt inhibitors for its dual suppression of Wnt/β-catenin and androgen receptor (AR) signaling in CRPC models. In vitro, treatment with CWP232291 induces ER stress, upregulates CHOP, activates caspase-3, and downregulates AR and AR-V7 splice variants in CRPC cell lines and patient-derived primary cells . In vivo antitumor efficacy was confirmed in two CRPC xenograft mouse models . Researchers studying Wnt–AR crosstalk in advanced prostate cancer should procure CWP232204 rather than porcupine inhibitors (e.g., LGK974) or CBP antagonists (e.g., PRI-724), which have not demonstrated AR pathway modulation.

Cisplatin-Resistant Ovarian Cancer and Patient-Derived Organoid Models

CWP232291 has demonstrated the ability to suppress growth not only in ovarian cancer cell lines of multiple histologic subtypes but also in cisplatin-resistant cell lines and patient-derived organoids (PDOs), as shown in a 2022 Frontiers in Oncology study . In xenograft models, CWP232291 (100 mg/kg IV) significantly inhibited PA-1 tumor growth without body weight loss, indicating a favorable tolerability profile . These findings position CWP232204 as a preferred tool compound for ovarian cancer organoid and chemoresistance research, where other clinical-stage Wnt inhibitors have not yet produced comparable PDO efficacy data.

Mechanistic Studies of β-Catenin Degradation via ER Stress: A Sam68-Dependent Paradigm

CWP232204 is distinct among Wnt pathway inhibitors in that it induces β-catenin degradation through Sam68 binding and subsequent ER stress activation rather than through direct inhibition of the β-catenin destruction complex or blockade of Wnt ligand secretion . This mechanism involves alternative splicing regulation of TCF-1, NF-κB activation, and a shift in BCL-2 isoform balance toward pro-apoptotic variants . For researchers studying the intersection of ER stress, apoptosis, and Wnt signaling, CWP232204 represents an irreplaceable pharmacological tool. Substitution with porcupine inhibitors (which do not induce ER stress) or CBP antagonists (which do not engage Sam68) would eliminate the specific pathway biology under investigation .

Application
Selection Property
Validation Focus
AML Wnt pathway combination studies
Sam68-mediated ER stress mechanism
β-catenin/survivin target engagement
CRPC dual Wnt/AR signaling models
Dual pathway (Wnt + AR) modulation
AR-V7 downregulation, caspase-3 activation
Ovarian cancer organoid chemoresistance
ER stress pathway activation
Patient-derived organoid response
ER stress/Wnt mechanistic studies
Sam68 binding & alternative splicing
TCF-1 isoform shift, BCL-2 balance
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